N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide
Overview
Description
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinoyl group attached to a phenyl ring, which is further connected to a 2,6-dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Isonicotinoyl Chloride: Isonicotinic acid is treated with thionyl chloride to form isonicotinoyl chloride.
Acylation Reaction: The isonicotinoyl chloride is then reacted with 4-aminophenyl-2,6-dimethoxybenzoic acid in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(4-isonicotinoylphenyl)-4-methylbenzamide
- N-(4-isonicotinoylphenyl)-3,4,5-trimethoxybenzamide
- 2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide
Comparison:
- N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity.
- N-(4-isonicotinoylphenyl)-4-methylbenzamide has a methyl group instead of methoxy groups, which may result in different steric and electronic effects.
- N-(4-isonicotinoylphenyl)-3,4,5-trimethoxybenzamide contains three methoxy groups, potentially enhancing its solubility and reactivity.
- 2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide features a chlorophenoxy group, which can significantly alter its chemical properties and biological interactions.
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-17-4-3-5-18(27-2)19(17)21(25)23-16-8-6-14(7-9-16)20(24)15-10-12-22-13-11-15/h3-13H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXWZZKZMVCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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